molecular formula C9H15NO3 B2486072 Methyl 3-(2-oxopiperidin-1-yl)propanoate CAS No. 77499-54-8

Methyl 3-(2-oxopiperidin-1-yl)propanoate

Cat. No.: B2486072
CAS No.: 77499-54-8
M. Wt: 185.223
InChI Key: VTIZTXIWCPAGNL-UHFFFAOYSA-N
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Description

Methyl 3-(2-oxopiperidin-1-yl)propanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic derivative of the natural amino acid proline, and it has been shown to exhibit a range of interesting biochemical and physiological effects. In

Scientific Research Applications

Heterocyclic Compound Synthesis and Pharmacology

  • Synthesis and Biological Activities : Heterocyclic compounds, including 2-oxo-3-cyanopyridine derivatives, demonstrate significant pharmacological activities, such as anticancer, antibacterial, antifungal, and cardiotonic properties. The high reactivity of these scaffolds makes them valuable intermediates in organic synthesis, underscoring the importance of related compounds in drug development and other applications (Ghosh et al., 2015).

Environmental and Sustainable Applications

  • Biodiesel Combustion : Research into biodiesel as an alternative fuel includes the study of chemical kinetic mechanisms for biodiesel combustion, focusing on surrogates like methyl esters. These studies are crucial for developing clean and efficient combustion technologies, demonstrating the role of organic compounds in sustainable energy solutions (Lai et al., 2011).

Biologically Produced Chemicals

  • Production and Breakdown of Diols : The microbial production and recovery of diols, such as 1,3-propanediol, is a significant area of research due to these chemicals' wide range of industrial applications. Efficient recovery and purification methods are essential for the commercial viability of biologically produced diols, highlighting the importance of chemical synthesis and process optimization in industrial biotechnology (Xiu & Zeng, 2008).

Properties

IUPAC Name

methyl 3-(2-oxopiperidin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-13-9(12)5-7-10-6-3-2-4-8(10)11/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIZTXIWCPAGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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